[((R)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid
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Overview
Description
[(®-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid: is a chiral compound with a pyrrolidine ring, an isopropyl group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(®-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone or an amino alcohol.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides or isopropyl alcohol in the presence of a base.
Acetylation: The acetyl group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride.
Formation of the Acetic Acid Moiety: The acetic acid moiety can be introduced through carboxylation reactions or by using acetic acid derivatives.
Industrial Production Methods: Industrial production of [(®-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the isopropyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetic acid moiety, using reagents such as alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.
Substitution: Alkyl halides, amines, bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with alcohol or alkane groups.
Substitution: Substituted derivatives with various functional groups replacing the acetic acid moiety.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand or catalyst in various organic reactions.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding Studies: It can be used to study protein-ligand interactions.
Medicine:
Drug Development:
Therapeutic Agents: It may exhibit biological activity that can be harnessed for therapeutic purposes.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Chemical Manufacturing: It can be employed in the production of various chemicals and intermediates.
Mechanism of Action
The mechanism of action of [(®-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with receptors to modulate signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolidine-2-carboxylic acid.
Acetylated Amino Acids: Compounds with an acetyl group and an amino acid moiety, such as N-acetyl-L-cysteine.
Isopropyl Amines: Compounds with an isopropyl group and an amine, such as isopropylamine.
Uniqueness:
Chirality: The compound is chiral, which can impart unique biological activity and selectivity.
Functional Groups: The combination of a pyrrolidine ring, an isopropyl group, and an acetic acid moiety makes it distinct from other similar compounds.
[(®-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[[(3R)-1-acetylpyrrolidin-3-yl]-propan-2-ylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-8(2)13(7-11(15)16)10-4-5-12(6-10)9(3)14/h8,10H,4-7H2,1-3H3,(H,15,16)/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VICTUUHKSFJXQX-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)O)C1CCN(C1)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CC(=O)O)[C@@H]1CCN(C1)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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